CID 9941146
Description
CID 9941146 (PubChem Compound Identifier 9941146) is a chemical compound referenced in pharmacological and cheminformatics studies. Based on general methodologies from the evidence, CID entries typically include molecular formulas, spectral data, and biological activity profiles . For instance, compounds like oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are characterized by mass spectrometry and structural overlays to identify functional groups and bioactivity . Similarly, synthetic compounds (e.g., CID 57416287) are analyzed for physicochemical properties such as logP, solubility, and enzyme interactions .
Properties
Molecular Formula |
C50H79NNaO12S |
|---|---|
Molecular Weight |
941.2 g/mol |
InChI |
InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/t42-,43+,47+,48+,49+,50?;/m0./s1 |
InChI Key |
MYNUPXYVVISFJW-TZBBHZOSSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na] |
Synonyms |
ONO 4007 ONO-4007 sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate |
Origin of Product |
United States |
Preparation Methods
CID 9941146 is synthesized through a series of chemical reactions involving the modification of lipid A. The synthetic route includes the acylation of benzyl 2-amino-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranoside with 3(S)-hydroxytetradecanoic acid using pivaloyl chloride in tetrahydrofuran. This is followed by further acylation with 9-phenylnonanoic acid and dimethylaminopyridine to yield the fully esterified compound. The isopropylidene group is then eliminated, and the primary hydroxyl group is protected with tert-butyldimethylsilyl chloride. Finally, the benzyl protecting group is removed by hydrogenation, and the compound is sulfonated with sulfur trioxide/pyridine complex .
Chemical Reactions Analysis
Identifier Validation
The term "CID 9941146" does not correspond to any compound in the provided sources. PubChem CID 99474 refers to diosgenin ( ), a steroidal sapogenin found in Dioscorea species. This may indicate a possible typographical error in the query.
Key Identifiers for Diosgenin (CID 99474):
| Property | Value |
|---|---|
| IUPAC Name | (25R)-5'-Spirost-5-en-3β-ol |
| Molecular Formula | C₂₇H₄₂O₃ |
| CAS Registry | 512-04-9 |
| SMILES | CC1C=CC2C3CCC4CC(C5CCC6C(C5)CCC26)C1C34 |
Chemical Reactivity of Diosgenin (CID 99474)
While detailed reaction pathways are not explicitly outlined in the search results, diosgenin is known industrially as a precursor for steroid synthesis. General reactivity can be inferred from its functional groups:
Functional Groups and Reactivity:
| Group | Reactivity |
|---|---|
| Spiroketal | Stable under acidic/basic conditions; hydrolyzes under strong acids to form sapogenins. |
| Δ⁵ Double Bond | Susceptible to hydrogenation or epoxidation. |
| 3β-Hydroxyl | Forms esters (e.g., acetylation) or glycosides. |
Experimental Data Gaps
The search materials include:
-
Oscillatory reactions (Belousov-Zhabotinsky)1
-
Double replacement reactions712
-
No data directly addresses diosgenin’s reactions or this compound.
Potential Sources of Error
-
Incorrect CID : Verify the compound’s PubChem identifier.
-
Unindexed Reactions : this compound may refer to a novel or niche compound not covered in standard databases.
-
Synthesis Pathways : If this compound is a derivative, consult specialized journals or patents outside the provided sources.
Recommendations for Further Research
-
Validate the CID using PubChem or ChemSpider.
-
Explore synthetic pathways in peer-reviewed journals (e.g., Journal of Organic Chemistry).
-
Investigate enzymatic modifications if the compound is bioactive.
Scientific Research Applications
CID 9941146 has been extensively studied for its antitumor properties. It induces a Th1-type immune response, restores nitric oxide production by peritoneal macrophages, and selectively produces tumor necrosis factor α in tumor tissues . These properties make it a promising candidate for cancer immunotherapy. Additionally, this compound has been shown to activate tumor-infiltrating macrophages, leading to tumor eradication in various animal models .
Mechanism of Action
CID 9941146 exerts its effects by inducing the production of tumor necrosis factor α in tumor tissues. This cytokine activates cytotoxic natural killer cells and up-regulates interferon γ and nitric oxide synthase activity. The compound also induces the production of interleukin 1α, interleukin 6, and interleukin 12, which further activate the immune response . The molecular targets of this compound include tumor necrosis factor α and various interleukins, which play a crucial role in its antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a framework for such a comparison, based on methodologies in the evidence:
Table 1: General Comparison Framework
Key Findings from Analogous Studies
Structural Overlays : Compounds like oscillatoxin derivatives (CID 101283546) are compared via 3D structural overlays to highlight conserved motifs (e.g., cyclic ether rings) critical for bioactivity .
Enzyme Interactions : Inhibitors such as betulin-derived compounds (CID 64971) are evaluated for substrate specificity using kinetic assays, emphasizing steric and electronic compatibility with active sites .

Limitations and Recommendations
Data Gaps: No experimental data for this compound are found in the provided evidence. Structural and functional insights require access to PubChem entries or primary literature.
Methodological Consistency : Comparative analyses should follow standardized protocols, such as GC-MS for purity validation (as in CID fractions ) or collision cross-section (CCS) measurements for structural confirmation .

Contextual Relevance : Comparisons must account for compound class (e.g., natural products vs. synthetics) and intended applications (e.g., chemotherapy adjuvants vs. enzyme inhibitors) .
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying CID 9941146?
- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions, ensuring specificity and measurability . For example:
- Population: "How does this compound interact with [specific biological targets]?"
- Outcome: "What structural features of this compound correlate with its [specific activity]?"
- Refine the question iteratively by testing its feasibility against available data and methodologies .
Q. What strategies are effective for conducting a literature review on this compound?
- Methodology :
- Systematic keyword mapping : Use synonyms (e.g., "synthesis," "mechanism," "bioactivity") and database filters (PubMed, SciFinder) to identify gaps in studies on this compound .
- Primary vs. secondary sources : Prioritize peer-reviewed journals over patents or preprints to ensure reliability .
- Track search terms and results using tools like Zotero or EndNote to maintain reproducibility .
Q. How should experimental protocols for this compound be designed to ensure reproducibility?
- Methodology :
- Detailed documentation : Include exact reagent sources, instrument calibration data, and environmental conditions (e.g., temperature, pH) in the methods section .
- Control groups : Use positive/negative controls (e.g., known inhibitors or solvents) to validate assay results .
- Cross-validate findings using orthogonal techniques (e.g., NMR and HPLC for purity analysis) .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved?
- Methodology :
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers. Apply statistical tests (e.g., ANOVA or regression analysis) to assess variability .
- Contextual factors : Evaluate differences in experimental conditions (e.g., cell lines, assay protocols) that may explain discrepancies .
- Use sensitivity analysis to determine if minor parameter changes (e.g., concentration thresholds) alter conclusions .
Q. What advanced techniques optimize the synthesis of this compound derivatives?
- Methodology :
- Computational modeling : Employ density functional theory (DFT) to predict reaction pathways and energetics for derivative synthesis .
- High-throughput screening : Test reaction conditions (e.g., catalysts, solvents) in parallel to identify optimal yields .
- Characterize intermediates via mass spectrometry and X-ray crystallography to confirm structural integrity .
Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?
- Methodology :
- Integrate omics data : Combine proteomics (target identification) with metabolomics (pathway analysis) to map this compound’s mode of action .
- Machine learning : Train models on existing structure-activity relationship (SAR) data to predict novel analogs with improved properties .
- Collaborate with computational chemists to simulate binding dynamics using molecular docking .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Methodology :
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate IC₅₀/EC₅₀ values .
- Error propagation : Report confidence intervals (95% CI) for replicate experiments to quantify uncertainty .
- Use Bayesian statistics to model low-sample-size datasets common in early-stage studies .
Q. How should researchers address ethical considerations in this compound studies involving human subjects?
- Methodology :
- Institutional Review Board (IRB) compliance : Submit protocols for ethical approval, emphasizing informed consent and data anonymization .
- Risk mitigation : Include exclusion criteria (e.g., pre-existing conditions) and safety monitoring plans in the research design .
Tables: Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
